molecular formula C11H13N3O4 B10775044 5'-Ethynyl-2'-deoxycytidine

5'-Ethynyl-2'-deoxycytidine

Cat. No. B10775044
M. Wt: 251.24 g/mol
InChI Key: LZOQKZZXWGGLBE-UHFFFAOYSA-N
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Description

5-EdC is a relatively nontoxic 2’-deoxycytidine analog . It serves as a valuable tool for metabolic labeling of newly synthesized DNA in vivo. Unlike traditional thymidine analogs, 5-EdC offers an alternative approach for studying DNA synthesis without the limitations associated with bromodeoxyuridine (BrdU) usage .

Preparation Methods

Synthetic Routes:: The synthesis of 5-EdC involves introducing an ethynyl group at the 5-position of the deoxycytidine nucleoside. While specific synthetic routes may vary, one common method includes the following steps:

  • Protection of the 5’-hydroxyl group.
  • Ethynylation of the 5-position using appropriate reagents.
  • Deprotection to yield 5-EdC.

Industrial Production:: Industrial-scale production methods typically follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

Reactions Undergone::

    Click Chemistry: 5-EdC is widely used in click chemistry due to its ability to react selectively with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

    Incorporation into DNA: 5-EdC replaces thymidine during DNA replication, allowing researchers to track newly synthesized DNA.

Common Reagents and Conditions::

    Ethynylation: Ethynyl groups are introduced using reagents like trimethylsilylacetylene or propargyl bromide.

    Click Reaction: Copper(I) catalysts (e.g., CuSO₄/ascorbic acid) facilitate the CuAAC reaction.

Major Products:: The primary product of 5-EdC incorporation is labeled DNA, which can be detected using fluorescent tags or antibodies.

Scientific Research Applications

Chemistry::

    Metabolic Labeling: 5-EdC enables real-time monitoring of DNA synthesis during cell proliferation.

    Bioorthogonal Chemistry: Its compatibility with click reactions aids in bioconjugation studies.

Biology and Medicine::

    Cell Cycle Studies: 5-EdC replaces BrdU for assessing DNA synthesis during the S-phase.

    Cancer Research: Investigating cell proliferation and DNA repair mechanisms.

    Neuroscience: Studying neurogenesis and cell turnover.

Industry::

    Drug Development: Evaluating antiviral and anticancer agents.

    Diagnostic Assays: Incorporating 5-EdC into diagnostic probes.

Mechanism of Action

5-EdC incorporates into replicating DNA during the S-phase. It does not affect cell viability significantly, making it a safer alternative to BrdU. The mechanism involves its selective incorporation by DNA polymerases during replication.

Comparison with Similar Compounds

5-EdC stands out due to its unique properties:

    Nontoxicity: Unlike BrdU, it does not interfere with cell viability.

    Click-Compatible: Its ethynyl group facilitates click chemistry.

    Cell-Permeable: 5-EdC readily enters cells for labeling.

Similar Compounds::

properties

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

4-amino-1-[4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17)

InChI Key

LZOQKZZXWGGLBE-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O

Origin of Product

United States

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